2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide
説明
特性
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(ethylamino)pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN7O2/c1-4-26-22-18(23-28-21(30-33-23)15-8-10-16(24)11-9-15)20(25)31(29-22)12-17(32)27-19-13(2)6-5-7-14(19)3/h5-11H,4,12,25H2,1-3H3,(H,26,29)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHHCUKIBMMNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N)CC(=O)NC4=C(C=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Identifiers:
- IUPAC Name : 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(ethylamino)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide
- Molecular Formula : C22H24ClN6O2
- CAS Number : 1020502-34-4
Biological Activity Overview
The biological activity of this compound has been assessed in various contexts, particularly its anti-cancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro studies showed that derivatives of similar compounds exhibit significant cytotoxicity against various cancer cell lines. The presence of the 4-chlorophenyl group is noted to enhance the activity against cancer cells due to its electron-withdrawing properties, which stabilize the molecular structure and improve binding affinity to target proteins .
The proposed mechanism involves the inhibition of specific pathways crucial for cancer cell proliferation. The compound is believed to interact with Bcl-2 , a protein that regulates apoptosis, thereby promoting programmed cell death in malignant cells .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the phenyl ring and the oxadiazole moiety significantly affect biological activity:
- Electron-withdrawing groups (like Cl) at specific positions enhance cytotoxic effects.
- The ethylamino substitution contributes to increased lipophilicity, facilitating better cell membrane penetration.
Case Studies and Experimental Findings
In a recent study published in ACS Omega, researchers synthesized various derivatives of oxadiazole compounds and evaluated their biological activities. They found that compounds with similar structural features displayed promising anti-proliferative effects against multiple cancer types .
Example Case Study:
A derivative of the compound was tested for its ability to inhibit tubulin polymerization:
- Result : The compound displayed significant inhibition with an IC50 value indicating potent activity comparable to established chemotherapeutics.
科学的研究の応用
Medicinal Applications
The compound is primarily studied for its antitumor and anti-inflammatory properties. Research indicates that derivatives of pyrazole and oxadiazole structures often exhibit significant biological activity.
Antitumor Activity
- Mechanism of Action : The compound's structure suggests potential interactions with cellular pathways involved in tumor growth. The presence of the oxadiazole moiety is known to enhance the anticancer efficacy of compounds by inhibiting tubulin polymerization and inducing apoptosis in cancer cells .
-
Case Studies :
- A study demonstrated that similar oxadiazole derivatives exhibited moderate anti-proliferative effects against various cancer cell lines, indicating that modifications to the pyrazole structure could enhance activity .
- Another case highlighted the effectiveness of pyrazole compounds in targeting specific cancer types, with IC50 values indicating strong selectivity against tumor cells .
Anti-inflammatory Properties
Research has shown that compounds with similar structural frameworks can act as effective anti-inflammatory agents. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Synthetic Approaches
The synthesis of this compound involves several steps that can be optimized for yield and purity:
- Condensation Reactions : The synthesis often starts with the condensation of 5-amino derivatives with appropriate acylating agents to form the acetamide backbone.
- Cyclization Processes : Subsequent cyclization reactions involving hydrazines can lead to the formation of the pyrazole ring, which is crucial for biological activity .
類似化合物との比較
Compound A : 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Key Differences: Replaces the oxadiazole ring with a cyano group. Lacks the ethylamino substituent on the pyrazole. Acetamide is linked to a 4-chlorophenyl group instead of 2,6-dimethylphenyl.
- Implications: The cyano group may reduce metabolic stability compared to the oxadiazole ring. The absence of ethylamino could decrease solubility . Demonstrated insecticidal activity as a Fipronil derivative, suggesting the target compound may share similar applications .
Compound B : 2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)Acetamide
- Key Differences: Methoxyphenyl replaces chlorophenyl on the oxadiazole. Methylsulfanyl (SMe) substituent instead of ethylamino on the pyrazole. Acetamide linked to a 2-chlorobenzyl group.
- SMe may increase lipophilicity but reduce hydrogen-bonding capacity versus ethylamino .
Analogues with Varied Heterocyclic Cores
Compound C : 2-Cyano-N-(4-(1-Methyl-1H-Benzo[d]Imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1H-Pyrazol-5-yl)Acetamide
- Key Differences: Benzimidazole replaces oxadiazole. Cyano group instead of amino and ethylamino on the pyrazole.
- Cyano groups often enhance electrophilicity, which could increase reactivity but reduce selectivity .
Anti-Exudative Acetamide Derivatives
Compound D : 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives
- Key Differences :
- Triazole core instead of pyrazole-oxadiazole.
- Furan substituent and sulfanyl linkage.
- Implications :
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Heterocycle | Pyrazole-1,2,4-oxadiazole | Pyrazole-cyano | Pyrazole-1,2,4-oxadiazole | Pyrazole-benzimidazole |
| Substituent (R1) | 4-Chlorophenyl | 4-Chlorophenyl | 4-Methoxyphenyl | Phenyl |
| Substituent (R2) | Ethylamino | None | Methylsulfanyl | Methylthio |
| Acetamide Linkage | 2,6-Dimethylphenyl | 4-Chlorophenyl | 2-Chlorobenzyl | None (cyano group) |
| Predicted logP | ~3.5 (high lipophilicity) | ~3.0 | ~3.2 | ~4.0 (due to benzimidazole) |
| Potential Activity | Insecticidal/antimicrobial | Insecticidal | Anti-inflammatory | Antitumor |
Research Findings and Hypotheses
- Metabolic Stability: The oxadiazole and ethylamino groups may improve resistance to oxidative metabolism compared to methylsulfanyl or cyano analogues .
Q & A
Q. What synthetic strategies are recommended for achieving high purity and yield in the preparation of this compound?
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key considerations include:
- Catalyst selection : Pyridine and zeolite (Y-H) are effective for promoting imidazole and triazole ring formation under reflux conditions .
- Temperature control : Reflux at 150°C optimizes reaction rates while minimizing side products .
- Purification : Recrystallization from ethanol or acidic ice-water mixtures enhances purity .
- Monitoring : Use NMR to confirm amine/imine ratios (e.g., 50:50 ratio observed in structurally similar compounds) .
Q. How should researchers characterize the structural integrity of this compound?
A combination of spectroscopic and analytical methods is critical:
- NMR : Identify NH protons (δ ~13.30 ppm for amide NH) and aromatic protons (δ ~7.42–7.58 ppm) .
- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
- Elemental analysis : Validate stoichiometry, especially for nitrogen and sulfur content.
- HPLC : Assess purity (>95% recommended for biological assays) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
Initial screening should focus on:
- Antiproliferative activity : Use cell lines (e.g., MCF-7, HeLa) with MTT assays to measure IC values .
- Enzyme inhibition : Test against targets like 5-lipoxygenase (FLAP) via fluorescence-based assays .
- Antimicrobial screening : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
SAR studies should focus on:
- Oxadiazole modifications : Substituting the 4-chlorophenyl group with electron-withdrawing groups (e.g., NO) enhances FLAP binding (IC <10 nM observed in analogs) .
- Pyrazole ring : Introducing ethylamino groups improves solubility and metabolic stability .
- Acetamide tail : Replace dimethylphenyl with hydrophobic moieties (e.g., phenethyl) to enhance membrane permeability .
Q. What computational tools are effective for analyzing noncovalent interactions and electronic properties?
- Multiwfn : Calculate electrostatic potential (ESP) maps and electron localization functions (ELF) to identify hydrogen bonding and van der Waals interactions .
- HOMO-LUMO analysis : Predict reactivity and charge transfer using density functional theory (DFT) .
- Molecular docking : Simulate binding modes with targets like FLAP or kinases using AutoDock Vina .
Q. How can researchers resolve contradictions in experimental data, such as inconsistent biological activity across assays?
- Dose-response validation : Repeat assays with standardized protocols (e.g., human whole blood vs. isolated enzymes) .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Cross-species comparisons : Test in murine and human models to account for metabolic differences .
Q. What methodologies are recommended for studying the compound’s pharmacokinetic (PK) profile?
- In vitro ADME : Assess metabolic stability using liver microsomes and CYP450 inhibition assays .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
- In vivo PK : Conduct rodent studies to determine clearance, volume of distribution, and bioavailability .
Methodological Considerations Table
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
